2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one
Description
Properties
CAS No. |
91633-62-4 |
|---|---|
Molecular Formula |
C14H26O2Si |
Molecular Weight |
254.44 g/mol |
IUPAC Name |
2-[methoxy-(1-trimethylsilylcyclopropyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H26O2Si/c1-16-13(11-7-5-6-8-12(11)15)14(9-10-14)17(2,3)4/h11,13H,5-10H2,1-4H3 |
InChI Key |
GMDYHIXLGVANRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCCCC1=O)C2(CC2)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Sulfur Ylide Chemistry
The patent WO2005051904A2 outlines a method starting with trans-4-methoxycinnamic acid , which is converted to a Weinreb amide to enable cyclopropanation.
Step 1: Formation of Weinreb Amide
Trans-4-methoxycinnamic acid reacts with N,O-dimethylhydroxyamine hydrochloride in the presence of isobutylchloroformate and 4-methylmorpholine. This yields (2E)-N-methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide, a key intermediate for subsequent ylide reactions.
Step 2: Cyclopropanation with Trimethylsulfoxonium Ylide
Trimethylsulfoxonium iodide and sodium hydride generate a sulfur ylide, which reacts with the Weinreb amide to form the cyclopropane ring. This step proceeds at -15°C to 0°C in dichloromethane (DCM) with dimethoxyethane (DME) as a co-solvent. The ylide addition achieves regioselectivity, favoring the trans-diastereomer.
Reaction Conditions Table
| Parameter | Specification |
|---|---|
| Temperature | -15°C to 0°C |
| Solvent System | DCM:DME (3:1 v/v) |
| Ylide Precursor | Trimethylsulfoxonium iodide |
| Base | Sodium hydride |
| Reaction Time | 18–24 hours |
Reductive Steps and Functional Group Interconversion
Post-cyclopropanation, the Weinreb amide undergoes reduction to an aldehyde using lithium aluminum hydride (LAH) at 0°C , followed by homologation to extend the carbon chain. Esterification with ethanol and hydrochloric acid affords the ethyl ester, which is deprotected under acidic conditions to yield the free carboxylic acid.
Critical Observations
-
LAH Reduction : Exothermic; requires strict temperature control to prevent over-reduction.
-
Homologation : Utilizes Wittig or Horner-Wadsworth-Emmons reactions to introduce α,β-unsaturation.
Mitsunobu Coupling for Etherification
A pivotal advancement in the synthesis involves Mitsunobu coupling to attach phenolic intermediates. The patent employs polymer-supported triphenylphosphine and diethyl azodicarboxylate (DEAD), enabling facile removal of phosphine oxide byproducts via filtration. This method achieves 94% yield of the HCl salt after reverse-phase HPLC purification.
Advantages Over Traditional Methods
-
Eliminates tedious aqueous work-ups.
-
Enhances reproducibility for scale-up.
Diastereomer Separation and Chiral Resolution
The final product exists as a mixture of two diastereomers due to the stereogenic centers in the cyclopropane ring. Chiral chromatography using a ChiralPak AS column (Daicel) resolves the enantiomers, with hexane:isopropanol (90:10) as the mobile phase. This step is critical for pharmaceutical applications requiring enantiopure compounds.
Chromatographic Parameters
| Column | ChiralPak AS (250 × 4.6 mm, 5 µm) |
|---|---|
| Mobile Phase | Hexane:isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Solvent and Temperature Optimization
Reaction efficacy hinges on solvent polarity and temperature gradients:
-
Cyclopropanation : Nonpolar solvents (DCM, toluene) stabilize ylide intermediates.
-
Esterification : Ethanol as a proton donor facilitates acid-catalyzed equilibration.
-
Low-Temperature Regimes (-20°C to 0°C) mitigate side reactions during ylide formation.
Analytical Characterization
While the patent lacks full spectral data, analogous compounds are characterized via:
-
¹H/¹³C NMR : Diagnostic signals for cyclopropane (δ 0.5–1.5 ppm) and TMS (δ 0.1 ppm).
-
HRMS : Molecular ion peaks confirming [M+H]+ or [M+Na]+ adducts.
Challenges and Mitigation Strategies
-
Moisture Sensitivity : Trimethylsulfoxonium iodide and LAH require anhydrous conditions.
-
Exothermic Reactions : Controlled addition rates and cryogenic baths prevent thermal runaway.
-
Diastereomer Cross-Contamination : Early-stage chiral resolution minimizes downstream losses.
Comparative Analysis of Methodologies
The sulfur ylide route offers advantages over traditional methods:
| Parameter | Sulfur Ylide Method | Classical Cyclopropanation |
|---|---|---|
| Yield | 65–75% | 40–50% |
| Stereoselectivity | High (trans:cis > 9:1) | Moderate (trans:cis ~3:1) |
| Purification Complexity | Medium (chromatography) | High (recrystallization) |
Industrial Scalability Considerations
Key factors for large-scale production:
Chemical Reactions Analysis
2-[METHOXY[1-(TRIMETHYLSILYL)CYCLOPROPYL]METHYL]CYCLOHEXANONE undergoes various chemical reactions, including:
Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, inert atmospheres, and specific solvents to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[METHOXY[1-(TRIMETHYLSILYL)CYCLOPROPYL]METHYL]CYCLOHEXANONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[METHOXY[1-(TRIMETHYLSILYL)CYCLOPROPYL]METHYL]CYCLOHEXANONE involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions . The methoxy group can influence the compound’s solubility and interaction with other molecules . These properties make it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
2-[METHOXY[1-(TRIMETHYLSILYL)CYCLOPROPYL]METHYL]CYCLOHEXANONE can be compared with other similar compounds, such as:
Cyclohexanone: A simpler ketone without the methoxy and trimethylsilyl groups.
Trimethylsilyl-substituted cyclopropyl compounds: Compounds with similar trimethylsilyl groups but different core structures.
Methoxy-substituted cyclohexanones: Compounds with methoxy groups attached to the cyclohexanone ring but lacking the cyclopropyl group.
The uniqueness of 2-[METHOXY[1-(TRIMETHYLSILYL)CYCLOPROPYL]METHYL]CYCLOHEXANONE lies in its combination of functional groups, which confer distinct chemical properties and reactivity .
Biological Activity
2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one, with the CAS number 91633-62-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C14H26O2Si
- Molecular Weight : 254.448 g/mol
- IUPAC Name : 2-[methoxy-(1-trimethylsilylcyclopropyl)methyl]cyclohexan-1-one
- Structure :
The biological activity of 2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one is hypothesized to be mediated through its interaction with various biological targets. The presence of the trimethylsilyl group enhances the compound's stability and reactivity, facilitating its participation in biochemical pathways. This interaction may affect cellular signaling pathways and influence cellular responses.
Antiproliferative Activity
Recent studies have investigated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed in vitro:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 3.1 | |
| HCT116 (Colorectal) | 3.7 | |
| H460 (Lung Cancer) | 4.4 | |
| HEK293 (Non-cancerous) | 5.3 |
The compound exhibited selective cytotoxicity towards MCF-7 cells, indicating potential as an anticancer agent.
Antioxidant Activity
Antioxidant properties were evaluated using the DPPH radical scavenging assay. The compound demonstrated significant antioxidant activity, which may contribute to its overall biological efficacy:
- DPPH Scavenging Activity : Effective at concentrations ranging from 100 to 300 mg/mL.
This suggests that the compound may mitigate oxidative stress in biological systems, potentially enhancing its therapeutic profile.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one, it is useful to compare it with structurally related compounds:
| Compound | Properties |
|---|---|
| Cyclohexanone | Simpler ketone, lacks methoxy and silyl groups |
| Trimethylsilyl-substituted cyclopropyl | Similar silyl group but different core structure |
| Methoxy-substituted cyclohexanones | Contains methoxy but lacks cyclopropyl group |
The combination of functional groups in 2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one confers distinct chemical reactivity and biological activity not observed in simpler analogs.
Case Studies and Research Findings
Several studies have explored the broader implications of similar compounds in medicinal chemistry:
- Antiproliferative Studies : Research on methoxy-substituted derivatives has shown promising results against various cancer cell lines, indicating a trend where increased substitution leads to enhanced biological activity.
- Antioxidant Mechanisms : Investigations into the antioxidant capabilities of related compounds suggest that phenolic and methoxy groups play crucial roles in radical scavenging activities.
- Pharmacological Evaluations : Compounds with similar structural features have been evaluated for their potential therapeutic applications beyond cancer, including anti-inflammatory and neuroprotective effects.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one, and how can reaction parameters be optimized?
The synthesis involves sequential functionalization of the cyclohexanone core. Key steps include:
- Cyclopropane introduction : Use [1-(trimethylsilyl)cyclopropyl]methanol derivatives in nucleophilic additions to activated ketones.
- Methoxy group installation : Employ alkylation with methyl iodide or Mitsunobu conditions (e.g., DIAD, PPh₃) for oxygen-methylation.
- Optimization : Control temperature (-10°C to 25°C) to prevent cyclopropane ring strain-induced side reactions. Solvent polarity (THF or DCM) and stoichiometric ratios (1.2-1.5 equivalents for silyl reagents) are critical for >80% yield. Catalytic Lewis acids (e.g., ZnCl₂) enhance regioselectivity in silyl group coupling .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR identifies the cyclohexanone carbonyl (δ ~208 ppm) and cyclopropane protons (δ 0.5-1.2 ppm). 2D NMR (HSQC, HMBC) confirms connectivity between the methoxy (δ 3.3 ppm) and silyl groups.
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected ~299.2 m/z).
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity. Retention time discrepancies >0.5 min indicate impurities from incomplete silylation .
Advanced: How does the trimethylsilyl group modulate reactivity in organometallic reactions?
The trimethylsilyl group:
- Steric effects : Shields the cyclopropane ring, reducing undesired ring-opening in Grignard additions (e.g., 30% lower byproduct formation vs. non-silylated analogs).
- Electronic effects : σ-π conjugation stabilizes transition states in aldol reactions, favoring β-keto selectivity (3:1 β/α ratio).
- Mechanistic validation : Compare kinetic isotope effects (KIE) using deuterated analogs. A KIE >1.5 indicates silyl-assisted proton transfer in enolate formation .
Advanced: What computational methods predict the cyclopropane ring's impact on reaction thermodynamics?
- DFT calculations : At the B3LYP/6-31G* level, compute ring strain (~27 kcal/mol) and bond angle distortion (cyclopropane C-C-C ~60° vs. ideal 109.5°).
- Molecular dynamics : Simulate ring-opening pathways under acidic conditions (pH 2-4). Activation energy barriers >18 kcal/mol correlate with experimental half-lives (>24 hrs at 25°C).
- NBO analysis : Quantify hyperconjugative stabilization between cyclopropane σ-bonds and the ketone carbonyl (~8 kcal/mol stabilization) .
Advanced: How should kinetic experiments resolve contradictions in proposed decomposition mechanisms?
- Variable-temperature NMR : Monitor decomposition at 25–60°C in CDCl₃. Plot ln(k) vs. 1/T to derive activation energy (Ea). A linear Arrhenius plot (R² >0.98) supports a single mechanistic pathway.
- Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis of the silyl group. LC-MS detection of H₂¹⁸O incorporation confirms nucleophilic attack as the rate-limiting step.
- Competition experiments : Compare reaction rates with/without radical scavengers (e.g., TEMPO) to rule out free-radical pathways .
Basic: What are the compound's potential applications in medicinal chemistry or materials science?
- Medicinal chemistry : Serve as a scaffold for kinase inhibitors by functionalizing the ketone (e.g., hydrazone formation) and cyclopropane (ring-opening for bioactive motifs).
- Materials science : Act as a crosslinker in silicone-based polymers via silyl ether cleavage. Thermal gravimetric analysis (TGA) shows stability up to 200°C, suitable for high-temperature composites.
- Validation : Pair in vitro bioactivity screens (e.g., IC₅₀ assays) with computational docking studies (AutoDock Vina) to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
